
Cyanabactin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanabactin is a novel ABA receptor agonist. It preferentially activates Pyrabactin Resistance 1 (PYR1) with low nanomolar potency.
Wissenschaftliche Forschungsanwendungen
Cyanabactin in Plant Hormone Receptor Agonism
Cyanabactin has been identified as a potent agonist for the plant hormone abscisic acid (ABA) receptors. It specifically activates Pyrabactin Resistance 1 (PYR1) receptors with low nanomolar potency. This discovery is significant in the context of manipulating plant transpiration, which is crucial under conditions of drought and diminishing freshwater supplies. The ability of cyanabactin to mimic key structural features of ABA and activate ABA responses in plants like Arabidopsis makes it a valuable tool for research in plant biology and agriculture (Vaidya et al., 2017).
Impact on Erythrocyte Function
Research has shown that cyanate, a related compound, can inhibit erythrocyte glucose-6-phosphate dehydrogenase (G6PD). This finding is particularly relevant to the study of red blood cell function and disorders, especially in the context of sickle cell anemia and other hemoglobinopathies (Glader & Conrad, 1972).
Influence on Hormonal Control in Animals
Studies have also explored the effects of compounds like cyanazine, which is structurally similar to cyanabactin, on the endocrine system. For instance, atrazine, a chlorotriazine herbicide, has been found to disrupt the hormonal control of ovarian cycles in rats by acting on the central nervous system. This line of research is crucial for understanding the potential endocrine-disrupting properties of similar compounds (Cooper et al., 2000).
Therapeutic Potential in Sickle-Cell Disease
Another area of research is the therapeutic application of sodium cyanate in sickle-cell disease. While not directly related to cyanabactin, this research provides insights into the broader category of cyanate compounds and their potential medical applications (Gillette et al., 1974).
Eigenschaften
CAS-Nummer |
2141961-23-9 |
|---|---|
Produktname |
Cyanabactin |
Molekularformel |
C18H18N2O2S |
Molekulargewicht |
326.41 |
IUPAC-Name |
N-(4-Cyano-3-cyclopropylphenyl)-1-(p-tolyl)methanesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-13-2-4-14(5-3-13)12-23(21,22)20-17-9-8-16(11-19)18(10-17)15-6-7-15/h2-5,8-10,15,20H,6-7,12H2,1H3 |
InChI-Schlüssel |
PVSUTUAFYDGUTJ-UHFFFAOYSA-N |
SMILES |
O=S(CC1=CC=C(C)C=C1)(NC2=CC=C(C#N)C(C3CC3)=C2)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyanabactin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



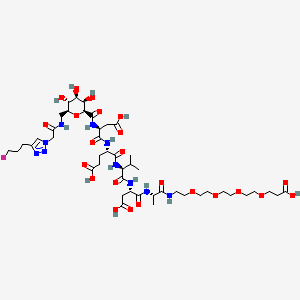
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
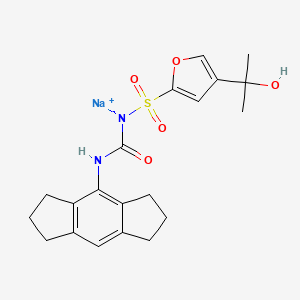


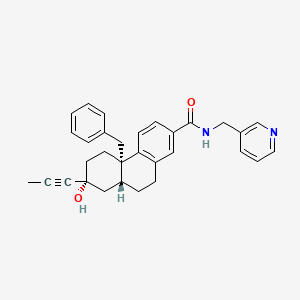

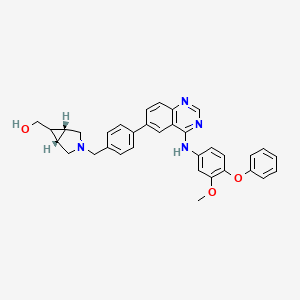
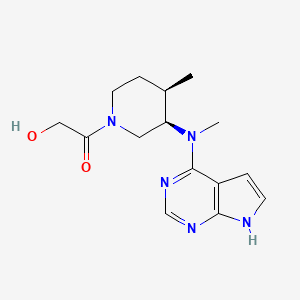

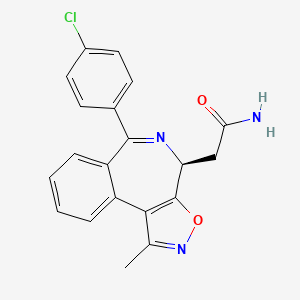
![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)